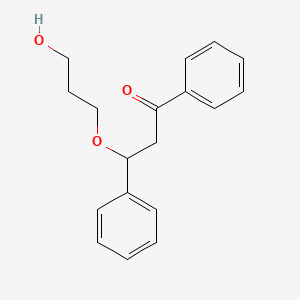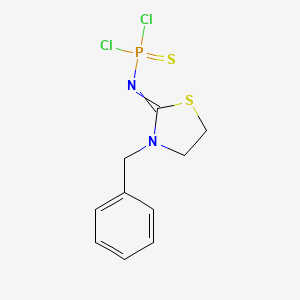
N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride is a chemical compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride typically involves the reaction of benzylamine with carbon disulfide and phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Benzylamine reacts with carbon disulfide to form benzyl dithiocarbamate.
- Benzyl dithiocarbamate is then treated with phosphorus trichloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolidine ring and the phosphoramidothioic group contributes to its unique binding properties and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Benzyl-1,3-thiazolidin-2-ylidene)aniline
- N-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl-N-phenylacetamide
- Benzaldehyde (2E)-5-benzyl-4-oxo-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-2-ylidene)hydrazone
Uniqueness
N-(3-Benzyl-1,3-thiazolidin-2-ylidene)phosphoramidothioic dichloride is unique due to the presence of the phosphoramidothioic group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
652152-35-7 |
|---|---|
Molecular Formula |
C10H11Cl2N2PS2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
3-benzyl-N-dichlorophosphinothioyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C10H11Cl2N2PS2/c11-15(12,16)13-10-14(6-7-17-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
CCJGEZGHMYYSNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NP(=S)(Cl)Cl)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
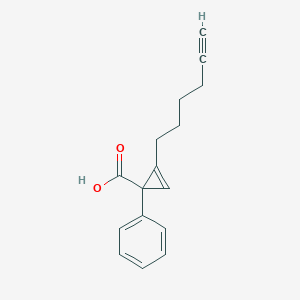
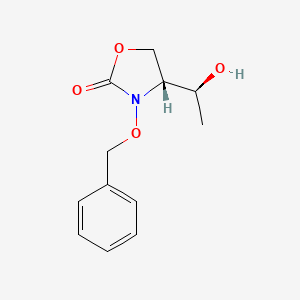
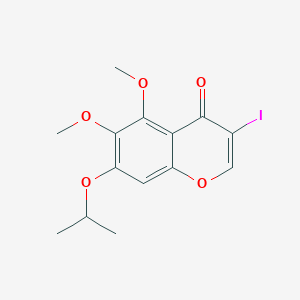
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
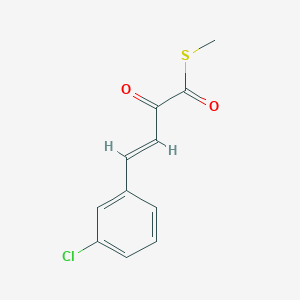
![Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-](/img/structure/B12527114.png)
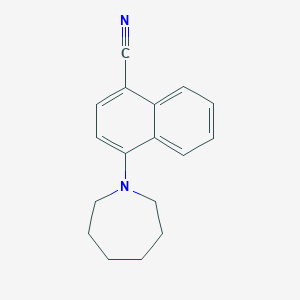
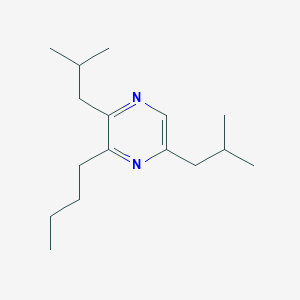
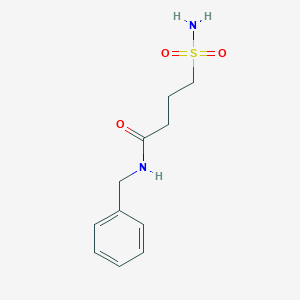
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
